N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound interacts with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, pain, microbial infections, and tumor growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound likely induces a variety of molecular and cellular changes, depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of 2-amino benzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- 6-chlorobenzo[d]thiazol-2-amine
- 6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features that confer distinct biological activities. The combination of the benzothiazole and pyrazole rings provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVLQBKEZMDPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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